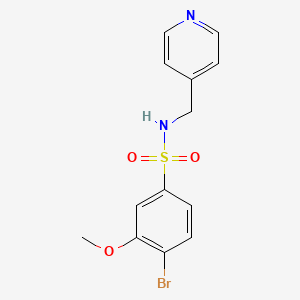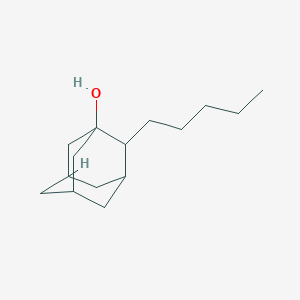
2-pentyl-1-adamantanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-pentyl-1-adamantanol is a synthetic compound that belongs to the adamantane family. It is an analog of amantadine, an antiviral drug used to treat influenza A. 2-pentyl-1-adamantanol has been found to have various biological activities and has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-pentyl-1-adamantanol is not fully understood. However, it has been suggested that it may act as a dopamine receptor agonist, similar to amantadine. It may also have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-pentyl-1-adamantanol has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release and reduce dopamine reuptake in the brain, which could contribute to its antiparkinsonian effects. It has also been found to have antioxidant properties, which could protect against oxidative stress-induced damage in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-pentyl-1-adamantanol in lab experiments is its low toxicity. It has been found to have a high therapeutic index, meaning that it has a wide margin of safety. However, one limitation is that it is not very water-soluble, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-pentyl-1-adamantanol. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. It has also been suggested that it could be used as a tool to study the dopamine system in the brain. Additionally, further research could be done to investigate its potential applications in other areas, such as antiviral therapy and cancer treatment.
In conclusion, 2-pentyl-1-adamantanol is a synthetic compound that has been studied extensively for its potential applications in scientific research. It has various biological activities and has been found to have low toxicity and a high therapeutic index. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
2-pentyl-1-adamantanol can be synthesized through a multistep process starting with the reaction of 1-adamantanecarboxylic acid with pentylmagnesium bromide to form 1-pentyladamantane. This intermediate is then reacted with lithium aluminum hydride to form 2-pentyladamantane, which is finally oxidized with chromic acid to yield 2-pentyl-1-adamantanol.
Wissenschaftliche Forschungsanwendungen
2-pentyl-1-adamantanol has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have various biological activities, including antiviral, antiparkinsonian, and neuroprotective effects.
Eigenschaften
IUPAC Name |
2-pentyladamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-14-13-7-11-6-12(8-13)10-15(14,16)9-11/h11-14,16H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGSXORDNAXYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C2CC3CC(C2)CC1(C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentyladamantan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

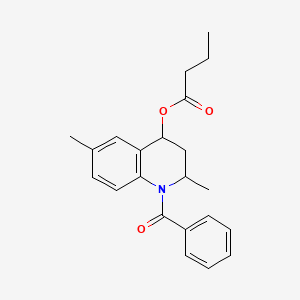
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)
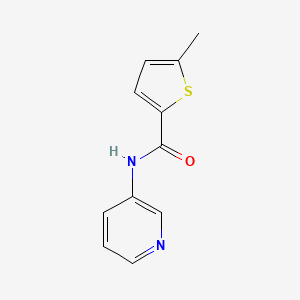
![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)
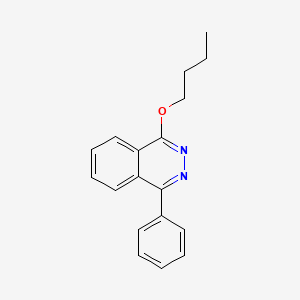
![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)

![4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate](/img/structure/B5204796.png)
![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)
![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)
